N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
Molecular Formula |
C21H20N6O3S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyrazin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N6O3S/c1-2-29-18-8-4-3-7-16(18)24-19(28)14-31-21-26-25-20(17-12-22-9-10-23-17)27(21)13-15-6-5-11-30-15/h3-12H,2,13-14H2,1H3,(H,24,28) |
InChI Key |
OTOWCFQCYWNUGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=NC=CN=C4 |
Origin of Product |
United States |
Biological Activity
N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings regarding its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An ethoxyphenyl group
- A furan moiety
- A pyrazine ring
- A triazole unit
This structural diversity is believed to contribute to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazole derivatives similar to this compound. For instance, compounds with triazole structures have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative A | MCF-7 (Breast Cancer) | 0.348 |
| Triazole Derivative B | K562 (Leukemia) | 0.258 |
| N-(2-Ethoxyphenyl) Compound | A549 (Lung Adenocarcinoma) | TBD |
Studies indicate that the triazole moiety enhances the interaction with biological targets involved in cancer progression, making these compounds promising candidates for further development .
Antimicrobial Activity
In addition to antitumor effects, compounds containing furan and pyrazine rings are noted for their antimicrobial properties . Research has demonstrated that similar compounds exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Study 1: Evaluation of Anticancer Properties
In a study conducted by researchers on a library of compounds, this compound was evaluated for its cytotoxic effects against multiple cancer cell lines using MTT assays. The results indicated a concentration-dependent inhibition of cell viability, suggesting potential for further development as an anticancer agent.
Study 2: Antimicrobial Screening
A comprehensive screening of various derivatives revealed that the compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disc diffusion methods to assess efficacy and found that the compound's activity was comparable to that of established antibiotics at certain concentrations.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Triazole Ring : Essential for anticancer activity.
- Furan and Pyrazine Moieties : Contribute to antimicrobial properties.
- Ethoxy Substitution : Modulates lipophilicity and enhances cellular uptake.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole moieties exhibit notable antimicrobial properties. For instance, derivatives similar to N-(2-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been tested against various bacterial strains and fungi. The compound's ability to inhibit microbial growth suggests potential applications in treating infections caused by resistant strains of bacteria and fungi .
Anticancer Potential
Triazole derivatives have also been investigated for their anticancer properties. Studies have shown that certain triazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines in vitro .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives are another area of research interest. Some studies suggest that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases such as arthritis .
In Vitro Studies
In vitro studies have been conducted to evaluate the efficacy of this compound against specific pathogens and cancer cells. For instance, a study reported that a related triazole compound exhibited significant inhibition of bacterial growth at low concentrations, indicating its potential as an antimicrobial agent .
In Vivo Studies
Animal model studies are essential for assessing the therapeutic potential of new compounds. Preliminary results from studies using animal models suggest that this compound may reduce tumor size and enhance survival rates in treated subjects .
Chemical Reactions Analysis
Substitution Reactions
The sulfanyl group undergoes nucleophilic displacement, particularly in the presence of alkyl halides or aryl boronic acids. For example:
Reaction :
Conditions : Dimethylformamide (DMF), potassium carbonate, 60–80°C.
| Reagent (R-X) | Product | Yield | Reference |
|---|---|---|---|
| Methyl iodide | Methylthio derivative | 78% | |
| Benzyl chloride | Benzylthio analog | 65% |
Oxidation Reactions
The sulfanyl bridge oxidizes to sulfoxide or sulfone derivatives using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):
Reaction :
Conditions : Acetic acid, 25°C (sulfoxide) or 50°C (sulfone) .
| Oxidizing Agent | Product | Reaction Time | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 2 h | 85% |
| mCPBA | Sulfone | 6 h | 72% |
Hydrolysis Reactions
The acetamide group hydrolyzes under strong acidic or basic conditions:
Reaction :
\text{Compound}\xrightarrow{\text{HCl 6M }}\text{2 sulfanyl}aceticacid}+\text{2 ethoxyaniline}
Conditions : Reflux in 6M HCl for 8 h .
| Condition | Product | Yield |
|---|---|---|
| Acidic | Acetic acid derivative | 90% |
| Basic (NaOH) | Sodium salt of acid | 88% |
Cyclization and Ring-Opening
The triazole ring participates in cycloaddition or ring-opening under catalytic conditions:
Reaction :
Conditions : Copper(I) iodide, DMF, 100°C .
| Catalyst | Reagent | Product Type | Yield |
|---|---|---|---|
| CuI | Phenylacetylene | Bicyclic triazole | 68% |
Reaction Mechanisms
-
Sulfanyl Oxidation : Proceeds via a two-electron transfer mechanism, forming a sulfenic acid intermediate.
-
Acetamide Hydrolysis : Acid-catalyzed nucleophilic attack on the carbonyl carbon, leading to C–N bond cleavage .
-
Triazole Functionalization : Electrophilic substitution occurs at the N1 or N2 position, depending on steric and electronic factors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its substituents, which differentiate it from related triazole-acetamides. Key comparisons include:
Key Observations
Pyrazin-2-yl at triazole-5 introduces a nitrogen-rich heterocycle, enabling hydrogen bonding and π-π stacking interactions absent in pyridine or phenyl analogs (e.g., VUAA-1) .
Anti-Exudative Activity :
- Derivatives with furan-2-yl at triazole-5 (e.g., compounds) showed significant anti-exudative effects (comparable to diclofenac sodium at 8 mg/kg) . The target compound’s pyrazine substituent may modulate this activity by altering electronic properties or target affinity.
Antimicrobial Potential: Pyridin-4-yl derivatives (e.g., KA3) demonstrated antimicrobial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) . Pyrazine’s dual nitrogen atoms could enhance interactions with bacterial enzymes, though this remains speculative for the target compound.
Synthetic Pathways :
- The target compound was likely synthesized via alkylation of a triazole thione with α-chloroacetamide (as in ), a method common to analogs .
Physicochemical Properties
- Molecular Weight : At 576.67 g/mol, the target is larger than most analogs (e.g., 573930-79-7: 350.39 g/mol; VUAA-1: ~420 g/mol), which may affect solubility and pharmacokinetics .
Research Findings and Data Tables
Anti-Exudative Activity Comparison
Antimicrobial Activity of Pyridine Analogs
| Compound | Bacterial Strain (MIC, µg/mL) | Fungal Strain (MIC, µg/mL) | Reference |
|---|---|---|---|
| KA3 | E. coli: 25, S. aureus: 12.5 | A. niger: 50 | |
| KA9 | K. pneumoniae: 25 | S. cerevisiae: 50 |
Preparation Methods
Key Precursor Syntheses:
-
N-(2-Ethoxyphenyl)acetamide :
-
4-(Furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol :
Step-by-Step Synthetic Route
Triazole Ring Formation
The 1,2,4-triazole core is constructed via cyclocondensation:
-
Reaction Conditions :
-
Mechanism :
Sulfanyl Acetamide Coupling
The triazole-thiol intermediate is alkylated with N-(2-ethoxyphenyl)-2-chloroacetamide:
-
Reaction Setup :
-
Workup :
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent (Alkylation) | DMF | 70 | 98 |
| Temperature | 60°C | 70 | 98 |
| Base | KOH | 70 | 98 |
| Alternative Solvent | DMSO | 55 | 90 |
Catalytic Additives
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases yield to 75% by enhancing anion mobility.
-
Microwave Assistance : Reduces reaction time to 2 hours with comparable yield (68%).
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
| Technique | Key Signals | Confirmation |
|---|---|---|
| ¹H NMR | δ 8.5 (pyrazine-H), δ 7.2 (furan-H) | Aromatic substituents |
| IR | 1670 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C) | Acetamide and ethoxy groups |
| MS | m/z 436.5 [M+H]⁺ | Molecular ion peak |
Industrial-Scale Production Considerations
Cost-Effective Modifications
-
Bulk Solvent Recovery : Distillation and reuse of DMF reduce costs by 30%.
-
Continuous Flow Synthesis : Enhances throughput (5 kg/day) with 72% yield.
Challenges and Alternative Approaches
Common Synthetic Hurdles
Q & A
Q. Example Table: Crystallographic Data
| Parameter | Value |
|---|---|
| Space Group | P/c |
| a, b, c (Å) | 10.2, 12.5, 15.8 |
| β (°) | 105.3 |
| Resolution (Å) | 0.84 |
How do structural modifications influence anti-exudative activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal that substitutions at the 4-position of the triazole ring and the phenyl residue significantly modulate activity. For example:
- Electron-Withdrawing Groups (e.g., NO): Enhance activity by 30% compared to controls.
- Ethoxy vs. Methoxy: Ethoxy at the 2-position of phenyl improves bioavailability (logP ~2.5).
Q. Table: Activity of Select Derivatives (vs. Diclofenac Sodium)
| Substituent (R) | Anti-Exudative Activity (% Inhibition) |
|---|---|
| -NO | 85% |
| -OCH | 72% |
| -Cl | 68% |
In vivo testing in rat models (formalin-induced edema) uses digital plethysmometry for quantification .
What computational strategies predict biological targets or binding modes?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) is employed to simulate interactions with anti-inflammatory targets (COX-2, TNF-α). Key steps:
Protein Preparation: PDB ID 1PXX (COX-2) is protonated and energy-minimized.
Ligand Docking: The triazole core shows hydrogen bonding with Arg120 (binding energy: −9.2 kcal/mol).
MD Simulations: 100-ns trajectories in GROMACS assess complex stability (RMSD <2.0 Å).
Pharmacophore models highlight the importance of the sulfanyl-acetamide moiety for target engagement .
How are contradictory biological data resolved in SAR studies?
Methodological Answer:
Contradictions (e.g., high in vitro activity but low in vivo efficacy) are addressed through:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
